![molecular formula C13H15FN2O B3860816 1-[4-(4-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B3860816.png)
1-[4-(4-fluorophenoxy)butyl]-1H-imidazole
Overview
Description
1-[4-(4-fluorophenoxy)butyl]-1H-imidazole, also known as Fluorofenidone, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor of the TGF-β/Smad signaling pathway, which has been implicated in various physiological and pathological processes.
Mechanism of Action
1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene exerts its effects by inhibiting the TGF-β/Smad signaling pathway. TGF-β is a cytokine that plays a critical role in various physiological and pathological processes, including fibrosis, inflammation, and cancer. When TGF-β binds to its receptor, it activates downstream signaling pathways, including the Smad pathway. 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene inhibits the phosphorylation and activation of Smad2/3, leading to a decrease in the expression of pro-fibrotic genes and a reduction in fibrosis.
Biochemical and physiological effects:
In addition to its anti-fibrotic effects, 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene has been shown to have other biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, particularly in lung and breast cancer. Additionally, 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene has been shown to reduce inflammation and oxidative stress in various organs, including the liver and kidney.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene in lab experiments is its specificity for the TGF-β/Smad signaling pathway. This allows researchers to selectively target this pathway and study its effects on various physiological processes. Additionally, 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene has been shown to be relatively safe and well-tolerated in animal studies, with few adverse effects reported.
One limitation of using 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene in lab experiments is its limited solubility in water, which can make it difficult to administer to cells or animals. Additionally, 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene. One area of interest is its potential use in the treatment of various fibrotic diseases, including pulmonary fibrosis, liver fibrosis, and kidney fibrosis. Additionally, 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene may have applications in the treatment of cancer, particularly in combination with other anti-cancer agents. Finally, further research is needed to elucidate the precise mechanisms of action of 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene and to identify potential side effects or limitations of its use.
Scientific Research Applications
1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene has been used in various scientific research studies, particularly in the field of fibrosis. It has been shown to inhibit the proliferation and migration of fibroblasts, which are involved in the formation of scar tissue and fibrosis. Additionally, 1-[4-(4-fluorophenoxy)butyl]-1H-imidazolene has been found to reduce the expression of TGF-β and other pro-fibrotic cytokines, leading to a decrease in fibrosis in various organs.
Properties
IUPAC Name |
1-[4-(4-fluorophenoxy)butyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-12-3-5-13(6-4-12)17-10-2-1-8-16-9-7-15-11-16/h3-7,9,11H,1-2,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHZIRDMVYIXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCN2C=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


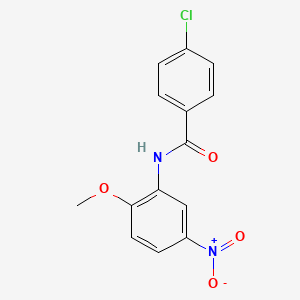
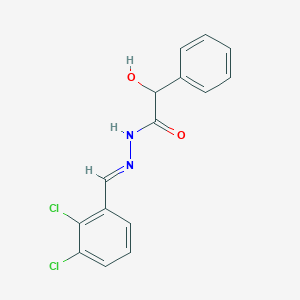
![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B3860744.png)
![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3860758.png)
![2-(1-naphthyl)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B3860765.png)
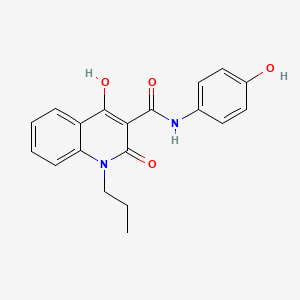
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B3860778.png)
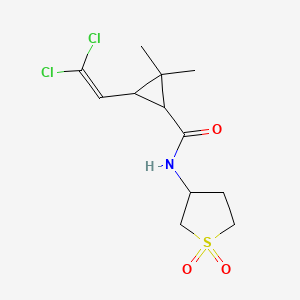

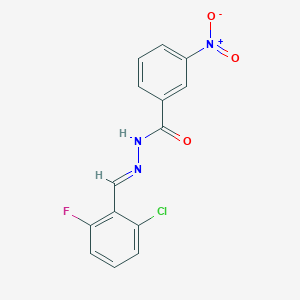
![methyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860800.png)
![(4-chlorophenyl){1-[(2E)-4-methyl-2-pentenoyl]-3-piperidinyl}methanone](/img/structure/B3860806.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3860810.png)
![11-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B3860821.png)
